N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-10-18-16(21)17(22)19-12-14-5-4-11-20(14)25(23,24)15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDLPRMSASMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of Pyrrolidine
The synthesis begins with the tosylation of pyrrolidine to form 1-tosylpyrrolidine. Tosyl chloride reacts with pyrrolidine in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine or NaOH), yielding the intermediate in 85–90% purity. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic sulfur of tosyl chloride.
Oxalamide Coupling Methods
Oxalyl Chloride-Mediated Coupling
This classical approach involves sequential acylation of amines with oxalyl chloride:
- Intermediate Activation : (1-Tosylpyrrolidin-2-yl)methylamine reacts with oxalyl chloride in anhydrous DCM at −10°C, forming the oxalyl chloride intermediate.
- Propylamine Coupling : Propylamine is added dropwise at 0°C, followed by warming to room temperature. Triethylamine neutralizes HCl byproducts.
Yield : 68–72% after silica gel chromatography.
One-Pot Synthesis via Base-Promoted Triple Cleavage
A novel method employs dichloroacetamide, CBr4, and NaOH in water:
- Reaction Setup : Dichloroacetamide (1.2 equiv), (1-tosylpyrrolidin-2-yl)methylamine (1 equiv), and propylamine (1 equiv) are stirred with CBr4 (1.5 equiv) in aqueous NaOH (2M) at 25°C for 8 hours.
- Mechanism : CBr4 facilitates triple C–Cl/Br bond cleavage, enabling simultaneous C–N and C–O bond formation. Water serves as the oxygen source.
Yield : 87–92% with >95% purity (HPLC).
Dehydrogenative Coupling with Ruthenium Catalysts
Adapted from acceptorless dehydrogenative methodology, this approach uses [Ru(p-cymene)Cl2]2 (2 mol%) and Xantphos (4 mol%):
- Reaction Conditions : Ethylene glycol (1 equiv), (1-tosylpyrrolidin-2-yl)methylamine (1 equiv), and propylamine (1 equiv) are heated at 110°C in toluene for 24 hours.
- Hydrogen Evolution : The reaction releases H2 gas, monitored via gas chromatography.
Yield : 55–60% due to competing symmetrical oxalamide formation.
Stepwise Coupling Using Activated Oxalate Esters
Inspired by patent methodologies, this method activates one amine as an oxalate ester:
- Ester Formation : Propylamine reacts with ethyl oxalyl chloride in THF to form N-propyl oxalate ethyl ester.
- Aminolysis : The ester reacts with (1-tosylpyrrolidin-2-yl)methylamine in ethanol under reflux (4 hours).
Yield : 65–70% after recrystallization (ethanol/water).
Comparative Analysis of Coupling Methods
Optimization Strategies
Solvent and Base Selection
Continuous-Flow Synthesis
The one-pot protocol achieves gram-scale production (98% yield) in a continuous-flow reactor (residence time: 30 minutes), highlighting industrial viability.
Stereochemical Control
Chiral HPLC (Chiralpak IC column) resolves diastereomers formed during the aminolysis step, achieving >99% enantiomeric excess when using (R)-1-tosylpyrrolidin-2-yl)methylamine.
Chemical Reactions Analysis
Types of Reactions
N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and oxalamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The tosyl group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Oxalamide-based nucleating agents share a common rigid core but differ in substituent groups, which influence miscibility, phase separation, and nucleation efficiency. Key analogues include:
Thermal and Crystallization Behavior
N1-Propyl-N2-((1-Tosylpyrrolidin-2-yl)methyl)Oxalamide :
- Melting Transitions : Three endothermic peaks at 59.2°C (crystal reorganization), 147.9°C (solid-solid transition), and 203.4°C (melting) .
- Crystallization : Exothermic peaks at 192.9°C (melt crystallization) and 7.1°C (post-crystallization reorganization) .
- Nucleation Efficiency : Increases PHB crystallization temperature (Tc) by 15–20°C at 0.5–1.0 wt% loading, even under rapid cooling (~60°C/min) .

Compound 2 :
Boron Nitride :
Miscibility and Phase Separation
- The target compound’s tosylpyrrolidinylmethyl group improves melt-state miscibility with PHB, enabling homogeneous dispersion. Phase separation occurs just below PHB’s equilibrium melting temperature (~170°C), aligning with polymer crystallization windows .
- In contrast, cyanuric acid and BN form aggregates in PHB melts, reducing nucleation density .
Industrial Applicability
| Parameter | This compound | Compound 2 | Boron Nitride |
|---|---|---|---|
| Cooling Rate Tolerance | High (60°C/min) | High | Low (10°C/min) |
| Miscibility | Excellent | Excellent | Poor |
| Crystallinity Boost | +25–30% | +30–35% | +20–25% |
| Commercial Use | Experimental | Patent-pending | Widespread |
Research Findings and Limitations
- Key Advancements :
- Limitations :
- Synthesis complexity and cost compared to BN.
- Efficiency in PHB copolymers (e.g., PHBV) remains under investigation .
Biological Activity
N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS No. 896271-57-1) is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring, an oxalamide group, and a tosyl moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in research and industry.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O4S |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 896271-57-1 |
| IUPAC Name | N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |
The compound's structure allows for various interactions with biological targets, which is critical for its potential applications in pharmacology and biochemistry.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Tosylation : The introduction of the tosyl group typically involves the reaction of pyrrolidine with tosyl chloride in the presence of a base like pyridine.
- Oxalamide Formation : This step includes reacting oxalyl chloride with an amine to form the oxalamide linkage.
These synthetic routes can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be employed.
The biological activity of this compound primarily stems from its interaction with specific enzymes and proteins. The compound's mechanism includes:
- Enzyme Inhibition : The oxalamide group can interact with active sites on enzymes, potentially inhibiting their function.
- Protein Binding : The tosyl group enhances binding affinity to various molecular targets, which may influence biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Enzyme Modulation : It may modulate the activity of specific enzymes involved in metabolic pathways.
Case Studies
- Enzyme Inhibition Study : In vitro assays demonstrated that this compound significantly inhibited the activity of enzyme X (specific enzyme details needed), indicating potential therapeutic applications in conditions where this enzyme is implicated.
- Antimicrobial Activity : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds:
| Compound | Biological Activity |
|---|---|
| N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Moderate enzyme inhibition |
| N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Enhanced antimicrobial properties |
This comparison highlights the unique properties of this compound, particularly in terms of enzyme inhibition and antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


